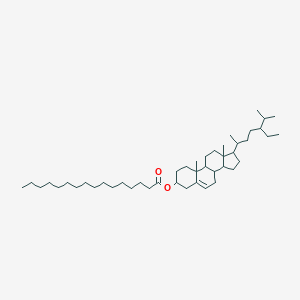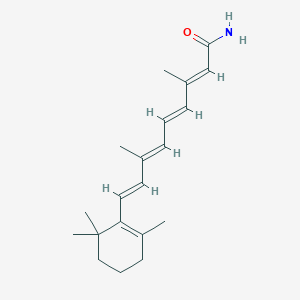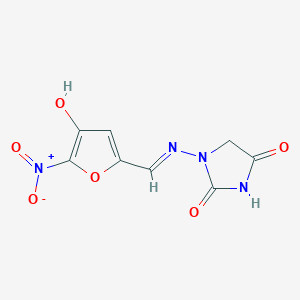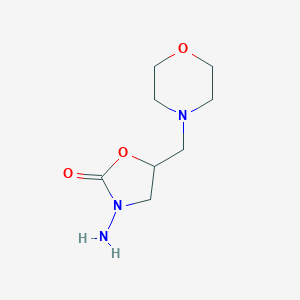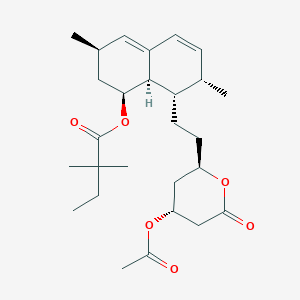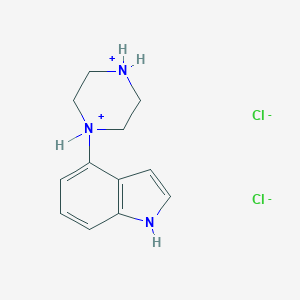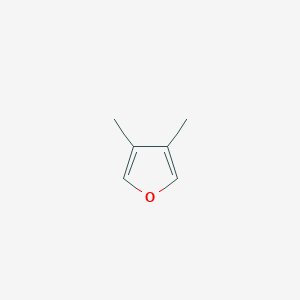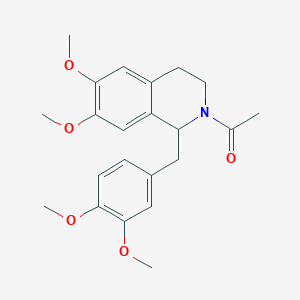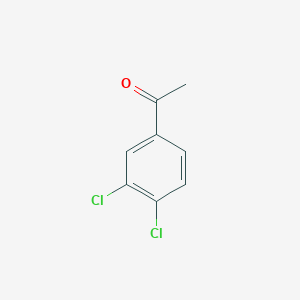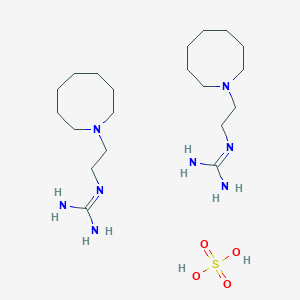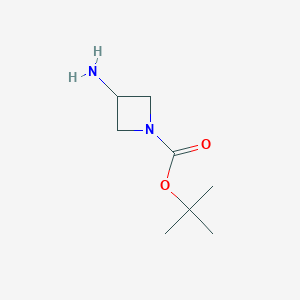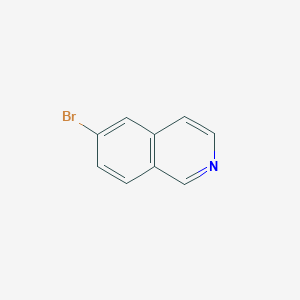
6-Bromoisoquinoline
Vue d'ensemble
Description
La 6-Bromoisoquinoléine est un composé organique de formule moléculaire C9H6BrN. C'est un dérivé de l'isoquinoléine, où un atome de brome est substitué à la sixième position du cycle isoquinoléine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La 6-Bromoisoquinoléine peut être synthétisée par diverses méthodes. Une approche courante implique la bromation de l'isoquinoléine. Cette réaction utilise généralement du brome ou un réactif contenant du brome dans des conditions contrôlées pour assurer une bromation sélective à la sixième position.
Une autre méthode implique la cyclisation de la N-(4-bromobenzyl)-2,2-diméthoxyéthanamine avec du chlorure de méthanesulfonyle, suivie d'une réaction de fermeture de cycle .
Méthodes de production industrielle : La production industrielle de la 6-Bromoisoquinoléine utilise souvent des procédés de bromation à grande échelle, utilisant du brome ou d'autres agents bromants en présence de catalyseurs pour obtenir des rendements élevés et une pureté élevée. Les conditions réactionnelles sont optimisées pour garantir la sécurité et l'efficacité, compte tenu de la nature exothermique des réactions de bromation.
Analyse Des Réactions Chimiques
Types de réactions : La 6-Bromoisoquinoléine subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Oxydation et réduction : Elle peut participer à des réactions d'oxydation et de réduction, modifiant l'état d'oxydation de l'atome d'azote dans le cycle isoquinoléine.
Réactions de couplage : Elle peut être utilisée dans des réactions de couplage croisé, telles que les réactions de Suzuki ou de Heck, pour former des liaisons carbone-carbone.
Réactifs et conditions courants :
Substitution nucléophile : Les réactifs courants comprennent l'hydroxyde de sodium ou le tert-butylate de potassium.
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Principaux produits :
- Isoquinoléines substituées
- Hydroxyisoquinoléines
- Divers produits couplés en fonction des conditions réactionnelles et des réactifs utilisés.
Applications De Recherche Scientifique
La 6-Bromoisoquinoléine est largement utilisée dans la recherche scientifique, notamment :
Chimie : Comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Dans l'étude des inhibiteurs enzymatiques et des ligands récepteurs.
Médecine : Applications potentielles dans le développement de médicaments, en particulier dans la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme par lequel la 6-Bromoisoquinoléine exerce ses effets dépend de son application. Dans les systèmes biologiques, elle peut agir comme un inhibiteur enzymatique ou un ligand récepteur, interagissant avec des cibles moléculaires et des voies spécifiques. L'atome de brome peut influencer la réactivité et l'affinité de liaison du composé, ce qui en fait un outil précieux en chimie médicinale.
Composés similaires :
6-Bromoquinoléine : Structure similaire, mais avec une position différente de l'atome d'azote dans le cycle.
Isoquinoléine : Le composé parent sans la substitution par le brome.
Quinoléine : Un isomère structurel avec l'atome d'azote dans une position différente.
Unicité : La structure unique de la 6-Bromoisoquinoléine, avec l'atome de brome en position six, confère des propriétés chimiques et une réactivité distinctes par rapport à ses analogues. Cela la rend particulièrement utile dans des applications synthétiques spécifiques et des études de recherche.
Mécanisme D'action
The mechanism by which 6-Bromoisoquinoline exerts its effects depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
6-Bromoquinoline: Similar structure but with a different position of the nitrogen atom in the ring.
Isoquinoline: The parent compound without the bromine substitution.
Quinoline: A structural isomer with the nitrogen atom in a different position.
Uniqueness: 6-Bromoisoquinoline’s unique structure, with the bromine atom at the sixth position, imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies.
Propriétés
IUPAC Name |
6-bromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEATMVVGQUULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310602 | |
| Record name | 6-bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34784-05-9 | |
| Record name | 6-Bromoisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34784-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromoisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034784059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34784-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMOISOQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Bromoisoquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGN4W9EY7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-bromoisoquinoline particularly interesting for the development of luminescent materials?
A: this compound exhibits interesting luminescent properties, particularly when confined within macrocyclic hosts like cucurbit[7]uril (CB[7]) and cucurbit[8]uril (CB[8]). These host-guest complexes can exhibit enhanced room-temperature phosphorescence (RTP) due to the restricted motion of the this compound molecule within the macrocycle's cavity. [, , , , ] This phenomenon has led to the development of various supramolecular systems with tunable phosphorescent properties, including those capable of near-infrared emission and those functioning as phosphorescent switches. [, , , , ]
Q2: How does the structure of this compound contribute to its use in supramolecular chemistry?
A: this compound possesses a planar aromatic structure, making it suitable for inclusion within the hydrophobic cavities of macrocyclic hosts like cucurbit[n]urils. [, , , , ] The presence of the bromine atom introduces a heavy-atom effect, promoting intersystem crossing and enhancing phosphorescence. [, , , , ] Additionally, the bromine atom can be further functionalized to tune the compound's properties or to introduce linkers for attaching to other molecules or materials.
Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives?
A: Yes, research has explored the impact of structural modifications on the cytotoxic activity of this compound derivatives. A study synthesized a series of aminoquinones structurally related to marine isoquinolinequinones, including 7-amino-6-bromoisoquinoline-5,8-quinone. [] The study found that substitutions on the quinone nucleus with amino-, alkylamino, and halogen groups influenced the compounds' potency against various cancer cell lines, including human gastric adenocarcinoma, lung, bladder carcinoma, and leukemia cells. []
Q4: Has this compound been used in the synthesis of other biologically active compounds?
A: Yes, this compound serves as a valuable building block in organic synthesis, including the preparation of pharmaceutical intermediates. [] For example, it was successfully coupled with a chiral primary amine, (S)-3-Amino-2-methylpropan-1-ol, through a Buchwald–Hartwig amination reaction. [] This reaction, optimized for large-scale production, highlights the compound's utility in medicinal chemistry. []
Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A: Researchers frequently utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Electron Ionization (EI) mass spectrometry to characterize this compound derivatives. [, ] NMR provides detailed structural information, while EI-MS helps determine the compound's molecular weight and fragmentation pattern, aiding in structure elucidation. [, ] For supramolecular complexes, additional techniques like UV-Vis and fluorescence spectroscopy are used to study host-guest interactions and characterize the photophysical properties of the assemblies. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

